molecular formula C12H14BrN3 B1401956 5-Bromo-2-(piperidin-1-ylamino)benzonitrile CAS No. 1599307-30-8

5-Bromo-2-(piperidin-1-ylamino)benzonitrile

Cat. No. B1401956
M. Wt: 280.16 g/mol
InChI Key: JUSZDJYCJAXYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(piperidin-1-ylamino)benzonitrile, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPB is a white powder that is soluble in organic solvents and has a molecular weight of 314.25 g/mol.

Mechanism Of Action

5-Bromo-2-(piperidin-1-ylamino)benzonitrile acts as a selective and potent sigma-1 receptor agonist, which modulates the activity of various cellular signaling pathways. The sigma-1 receptor is a transmembrane protein that is involved in the regulation of ion channels, neurotransmitter release, and cellular survival pathways. 5-Bromo-2-(piperidin-1-ylamino)benzonitrile binds to the sigma-1 receptor with high affinity and induces a conformational change that leads to the modulation of downstream signaling pathways.

Biochemical And Physiological Effects

5-Bromo-2-(piperidin-1-ylamino)benzonitrile has been shown to induce various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated ion channels, and the activation of survival pathways. 5-Bromo-2-(piperidin-1-ylamino)benzonitrile has also been shown to protect neurons from oxidative stress and excitotoxicity, which are common mechanisms of neurodegeneration.

Advantages And Limitations For Lab Experiments

5-Bromo-2-(piperidin-1-ylamino)benzonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. 5-Bromo-2-(piperidin-1-ylamino)benzonitrile is also a selective and potent sigma-1 receptor agonist, which makes it a valuable tool for studying the role of sigma-1 receptors in various cellular processes. However, 5-Bromo-2-(piperidin-1-ylamino)benzonitrile has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of 5-Bromo-2-(piperidin-1-ylamino)benzonitrile, including the development of new sigma-1 receptor ligands with improved pharmacological properties and the investigation of the therapeutic potential of 5-Bromo-2-(piperidin-1-ylamino)benzonitrile in the treatment of neurodegenerative diseases. Other future directions include the study of the role of sigma-1 receptors in various cellular processes and the identification of new signaling pathways modulated by sigma-1 receptor agonists.

Scientific Research Applications

5-Bromo-2-(piperidin-1-ylamino)benzonitrile has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 5-Bromo-2-(piperidin-1-ylamino)benzonitrile has been used as a tool to study the role of the sigma-1 receptor in the modulation of neurotransmitter release and neuronal excitability. 5-Bromo-2-(piperidin-1-ylamino)benzonitrile has also been investigated for its potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
In pharmacology, 5-Bromo-2-(piperidin-1-ylamino)benzonitrile has been used as a reference compound for the development of new sigma-1 receptor ligands with improved pharmacological properties. 5-Bromo-2-(piperidin-1-ylamino)benzonitrile has also been used as a tool to study the mechanism of action of sigma-1 receptor ligands and their effects on cellular signaling pathways.
In medicinal chemistry, 5-Bromo-2-(piperidin-1-ylamino)benzonitrile has been used as a starting point for the development of new sigma-1 receptor ligands with improved selectivity and potency. 5-Bromo-2-(piperidin-1-ylamino)benzonitrile has also been used as a reference compound for the optimization of sigma-1 receptor ligands for specific therapeutic applications.

properties

IUPAC Name

5-bromo-2-(piperidin-1-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-11-4-5-12(10(8-11)9-14)15-16-6-2-1-3-7-16/h4-5,8,15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSZDJYCJAXYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(piperidin-1-ylamino)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(piperidin-1-ylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(piperidin-1-ylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(piperidin-1-ylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(piperidin-1-ylamino)benzonitrile
Reactant of Route 5
5-Bromo-2-(piperidin-1-ylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(piperidin-1-ylamino)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.